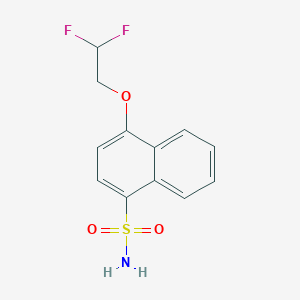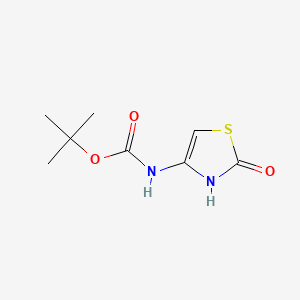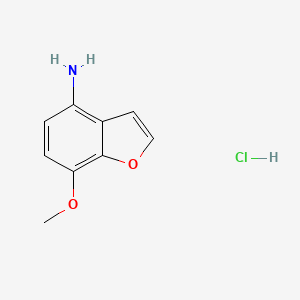
Benzyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base .
Major Products Formed
Oxidation: Formation of benzyl 4-oxo-3-methylpiperidine-1-carboxylate.
Reduction: Formation of benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate.
Substitution: Formation of various substituted benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate derivatives .
Scientific Research Applications
Benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with target proteins, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the methyl group at the 3-position.
Benzyl 4-methylenepiperidine-1-carboxylate: Contains a methylene group instead of a hydroxyl group.
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxylate group.
Uniqueness
Benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the piperidine ring, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13-/m1/s1 |
InChI Key |
OAWJJFYEWGRHNA-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
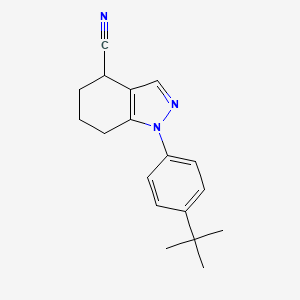
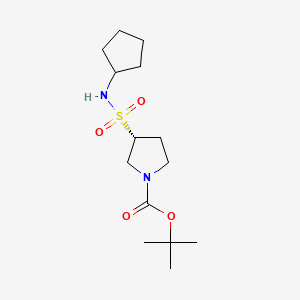
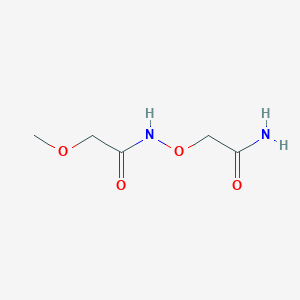
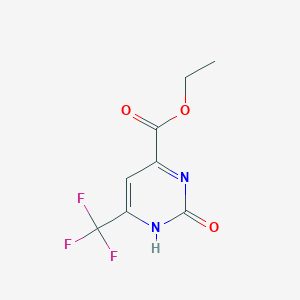
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
